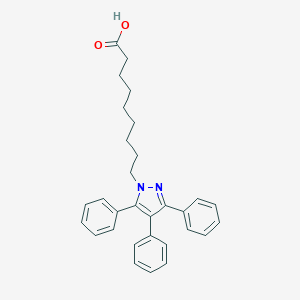
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, also known as TPNPA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TPNPA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been shown to inhibit the activity of certain enzymes and proteins, leading to the suppression of inflammation and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been found to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is its broad range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. However, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the research on 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid. One area of interest is the development of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to determine the safety and efficacy of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid in humans, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid involves the reaction of 3,4,5-triphenyl-1H-pyrazole with nonanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and time control. The resulting product is then purified through various techniques to obtain a high yield of pure 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid.
Applications De Recherche Scientifique
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
134701-70-5 |
|---|---|
Nom du produit |
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid |
Formule moléculaire |
C30H32N2O2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
9-(3,4,5-triphenylpyrazol-1-yl)nonanoic acid |
InChI |
InChI=1S/C30H32N2O2/c33-27(34)22-14-3-1-2-4-15-23-32-30(26-20-12-7-13-21-26)28(24-16-8-5-9-17-24)29(31-32)25-18-10-6-11-19-25/h5-13,16-21H,1-4,14-15,22-23H2,(H,33,34) |
Clé InChI |
UQKNBUMTTCHIOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4 |
Autres numéros CAS |
134701-70-5 |
Synonymes |
3,4,5-TPNA 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
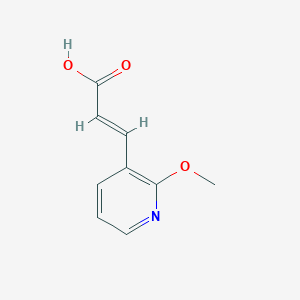
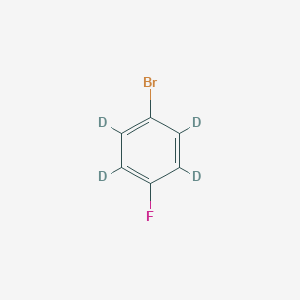
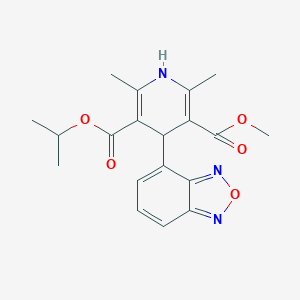
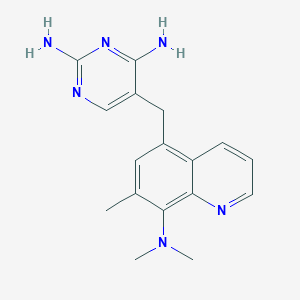
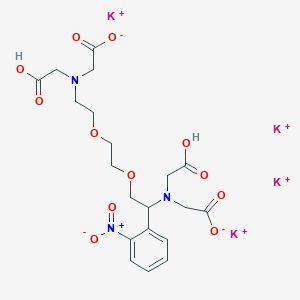
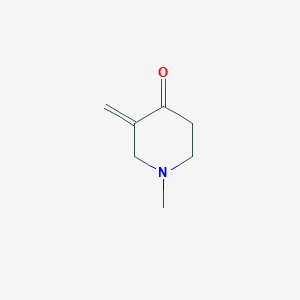
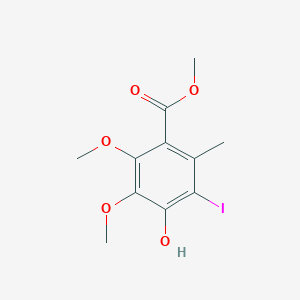
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
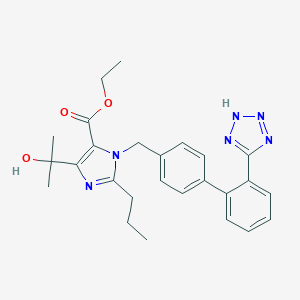
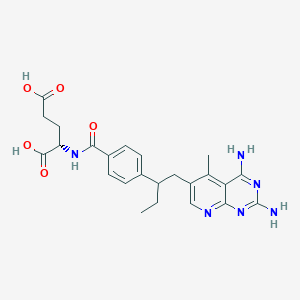
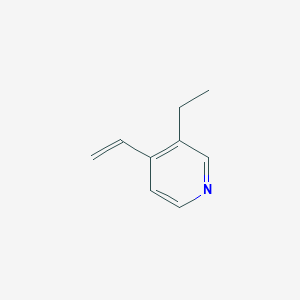
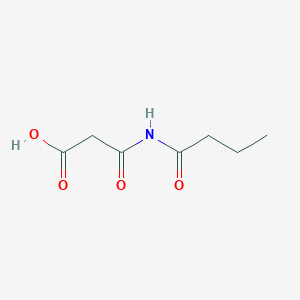
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)